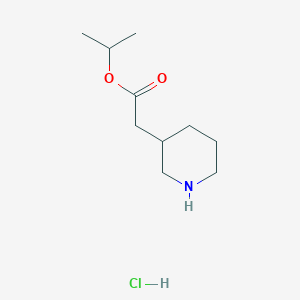

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

propan-2-yl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVHCOLZHHHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidin-3-yl Core

The piperidine ring substituted at the 3-position is a key structural feature. Several synthetic routes exist for preparing substituted piperidines, including:

Cyclization Strategies : These involve the formation of the piperidine ring through intramolecular cyclization reactions of aminoalkyl precursors. For example, the reaction of protected β-aminoalkyl zinc iodides with halogenated alkenes under copper catalysis followed by base-induced cyclization can yield 5-methylene piperidines, which can be hydrogenated to give substituted piperidines with high stereoselectivity.

Radical Cyclization : Radical 5-exo cyclization of aziridines containing phenylselenide groups can produce 5-methylene piperidines, which upon further transformations yield piperidine derivatives.

Palladium-Catalyzed Allylic Amination : Sequential palladium-catalyzed allylic amination and Michael addition have been used to prepare 5-methylenepiperidines, which can be further functionalized.

Reductive Cyclization of 6-oxoamino Acid Derivatives : This method involves conjugate addition of organozinc reagents to enones, followed by stereoselective reduction and cyclization to form 2,6-disubstituted piperidines.

These methods provide a foundation for constructing the piperidin-3-yl framework with desired substitution patterns.

Esterification to Form Propan-2-yl 2-(piperidin-3-yl)acetate

Once the piperidin-3-yl core is synthesized, esterification with isopropanol (propan-2-ol) is performed to form the propan-2-yl ester of 2-(piperidin-3-yl)acetic acid.

Typical Esterification Conditions : The carboxylic acid group on the 2-position side chain is reacted with isopropanol in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid) under reflux conditions. This classical Fischer esterification method is efficient for preparing esters.

Alternative Methods : Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) can facilitate ester formation under milder conditions, preserving sensitive functional groups.

Formation of the Hydrochloride Salt

The final step involves converting the free base esterified piperidine into its hydrochloride salt to improve stability, solubility, and handling.

Salt Formation : Treatment of the free base with hydrochloric acid (typically 1.0 to 1.5 equivalents) in a suitable solvent (e.g., ethanol, ethyl acetate) leads to the formation of the hydrochloride salt. This step is often performed after purification of the free base.

Optimization : The amount of hydrochloric acid and solvent choice can affect the purity and crystallinity of the salt. Controlled addition and temperature regulation are important for reproducible results.

Representative Process Example

Although no direct patent or literature explicitly describes the exact preparation of propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, analogous procedures for related piperidine derivatives provide a blueprint.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-substituted piperidine core | Cyclization of β-aminoalkyl zinc iodide with halogenated alkene under Cu catalysis; base-induced cyclization | Yields 5-methylene piperidines, hydrogenation to saturated piperidine |

| 2 | Esterification of 2-(piperidin-3-yl)acetic acid with isopropanol | Acid-catalyzed Fischer esterification; reflux in isopropanol with H2SO4 or HCl | Alternative: coupling reagents under mild conditions |

| 3 | Formation of hydrochloride salt | Treatment with HCl (1.0-1.5 equiv) in ethanol or ethyl acetate | Controls purity and stability |

Research Findings and Analytical Data

Purity and Impurity Control : Analogous processes for methylphenidate and related compounds emphasize controlling impurity profiles by optimizing reaction conditions, such as water content during acid addition and stoichiometry of reagents.

Catalysis and Reaction Conditions : Transfer hydrogenation using palladium on charcoal under mild heating (90-95°C) with formaldehyde and acid can be employed for selective hydrogenation steps in piperidine synthesis.

Stereoselectivity : Hydrogenation of protected piperidines shows better stereoselectivity with trifluoroacetic acid-protected substrates compared to Boc-protected ones, which can be relevant if stereochemistry is critical.

Analytical Characterization : Typical ^1H NMR data for related piperidine esters show characteristic signals for the piperidine ring protons, ester methine and methyl groups, and hydrochloride salt formation can be confirmed by shifts and broadening of amine protons.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Reaction Conditions | Outcome |

|---|---|---|---|---|

| Piperidine Core Synthesis | Cyclization (organometallic or radical) | β-Aminoalkyl zinc iodide, halogenated alkenes, Cu catalyst, base | Ambient to reflux, inert atmosphere | Substituted piperidine (3-position) |

| Esterification | Acid-catalyzed Fischer esterification or coupling reagents | Isopropanol, acid catalyst or DCC/EDC, DMAP | Reflux or room temperature | Propan-2-yl ester of 2-(piperidin-3-yl)acetic acid |

| Hydrochloride Salt Formation | Acid-base reaction | HCl in ethanol or ethyl acetate | Ambient temperature | This compound |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

-

Orexin Receptor Modulation

- Research indicates that compounds similar to propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride exhibit agonist activity at orexin type 2 receptors. This receptor is implicated in regulating sleep-wake cycles, appetite, and energy homeostasis. Such modulation may lead to therapeutic strategies for sleep disorders and obesity management .

- Pain Management

- Cognitive Enhancement

Case Studies

Industrial Applications

- Synthesis of Novel Compounds

- Chemical Research

Mechanism of Action

The mechanism of action of propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may competitively inhibit acetylcholine at cholinergic receptors, thereby modulating neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Ester Group Variability : The isopropyl ester in the target compound may confer higher lipophilicity compared to methyl esters (e.g., 247259-31-0) .

- Ring System: Piperidine vs. Pyridine derivatives (e.g., 6419-36-9) are more aromatic and less basic than piperidine analogs .

- Substituent Effects : The trifluoromethyl group in the analog from enhances metabolic stability and alters electronic properties .

Physicochemical Properties

| Property | Propan-2-yl 2-(piperidin-3-yl)acetate HCl | Methyl 2-(piperidin-3-yl)acetate HCl | 2-(Pyridin-3-yl)acetic acid HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.73 | 193.67 | 173.60 |

| LogP (Predicted) | ~1.5 (estimated) | ~0.9 | 0.34 (calculated) |

| Solubility | Moderate (HCl salt improves aqueous) | High (due to smaller ester) | High (polar pyridine ring) |

Notes:

- LogP Differences : The isopropyl group increases hydrophobicity compared to methyl esters .

- Pyridine Derivatives : The pyridine ring in 6419-36-9 contributes to higher polarity and lower LogP .

Pharmacological Potential:

Biological Activity

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperidine derivative, which is a common structural motif in many pharmacologically active compounds. The piperidine ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activity

1. Mechanism of Action

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The piperidine moiety can act as a ligand for various targets, modulating their activity and influencing cellular signaling pathways. This interaction can lead to therapeutic effects, particularly in central nervous system disorders.

2. Therapeutic Potential

Research indicates that compounds containing piperidine structures, including this compound, have shown promise as:

- Analgesics : Some studies suggest potential pain-relieving properties.

- Antiviral Agents : The piperidine structure has been utilized in the design of inhibitors for viral proteases, such as those targeting coronaviruses like MERS-CoV .

- Neuroprotective Agents : Certain derivatives have demonstrated neuroprotective effects, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Analgesic Studies : In a study evaluating the analgesic properties of piperidine derivatives, this compound was tested in rodent models. Results demonstrated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

- Antiviral Applications : The compound's structure was utilized to design inhibitors against MERS-CoV protease. X-ray crystallography revealed that the piperidine moiety enhances binding affinity to the target enzyme, resulting in effective inhibition of viral replication .

- Neuroprotective Effects : In vitro studies indicated that derivatives of this compound exhibited neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. This suggests therapeutic potential for neurodegenerative disorders such as Alzheimer's disease .

- Antibacterial Properties : Recent investigations into the antibacterial activity of related piperidine compounds revealed effectiveness against various bacterial strains, including multidrug-resistant strains. This highlights the compound's potential role in developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of 2-(piperidin-3-yl)acetic acid with isopropyl alcohol, followed by hydrochloride salt formation. Key steps include:

- Catalysis : Use of HCl gas or thionyl chloride for ester activation and salt formation .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt .

- Yield Optimization : Reaction monitoring via TLC or LC-MS to minimize side products like unreacted acid or ester hydrolysis byproducts .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. If exposed, follow SDS protocols: rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : Confirm ester and piperidine moieties via -NMR (e.g., isopropyl methyl doublet at δ 1.2–1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- HPLC : Assess purity using C18 columns with UV detection at 210–220 nm; retention time comparison against standards ensures identity .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 232.2 for the free base and isotopic clusters for the hydrochloride .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve light atoms (e.g., chloride).

- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···Cl) are modeled using restraints .

- Validation : Check R (<5% discrepancy) and Platon/CEFDIX for missed symmetry or twinning .

Q. What experimental designs are suitable for studying this compound’s pharmacological activity, particularly in receptor-binding assays?

- Methodological Answer :

- In Vitro Assays : Radioligand displacement (e.g., -labeled agonists) on membrane preparations expressing target receptors (e.g., σ or mAChRs). Include controls:

- Negative : Vehicle (DMSO <0.1%).

- Positive : Known ligands (e.g., haloperidol for σ receptors) .

- Data Analysis : Fit dose-response curves using GraphPad Prism to calculate IC and Hill coefficients. Account for non-specific binding via parallel assays with excess cold ligand .

Q. How can chiral chromatography resolve enantiomeric impurities in this compound?

- Methodological Answer :

- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) + 0.1% diethylamine .

- Method Development : Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation (R >1.5). Validate with spiked samples of known enantiomer ratios .

Q. What strategies mitigate contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Solvent Screening : Use standardized protocols (e.g., shake-flask method) in buffered (pH 1–7.4) and non-polar (DMSO, ethanol) solvents. Measure solubility via UV-Vis or nephelometry .

- Data Reconciliation : Apply Hansen solubility parameters to correlate results with solvent polarity and hydrogen-bonding capacity. Cross-validate with molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.